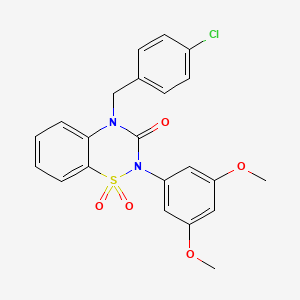

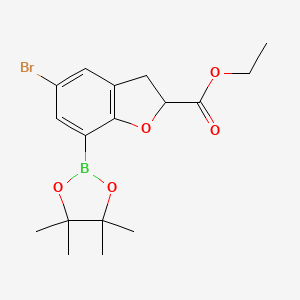

![molecular formula C20H21N3OS B2930742 3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-44-4](/img/structure/B2930742.png)

3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, these specific details for “3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are not found in the available resources .Applications De Recherche Scientifique

Anticancer Activity

Compounds containing thiadiazole scaffolds, similar in structure to 3,5-Dimethyl-N-[5-(2,4,6-Trimethylphenyl)-1,3,4-Thiadiazol-2-Yl]Benzamide, have been investigated for their potential anticancer properties. For example, a study by Tiwari et al. (2017) synthesized novel Schiff’s bases containing thiadiazole and benzamide groups, which were evaluated for in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study found that several synthesized compounds exhibited promising anticancer activity, with some showing comparable GI50 values to the standard drug Adriamycin. The molecular docking study suggested a probable mechanism of action, and ADMET properties indicated good oral drug-like behavior (Tiwari et al., 2017).

Antibacterial and Larvicidal Properties

Another research area for thiadiazole derivatives includes their potential antibacterial and larvicidal properties. Castelino et al. (2014) synthesized novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones and evaluated their mosquito-larvicidal and antibacterial activities. Some of the synthesized compounds exhibited moderate activity, with one showing high larvicidal activity against a malaria vector and others displaying broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species, suggesting potential as drug candidates for bacterial pathogens (Castelino et al., 2014).

Synthesis and Characterization

Research also extends to the synthesis and characterization of compounds with thiadiazole structures. Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and analyzed their cytotoxicity against human cancer cell lines. The study highlighted the potential of certain indolyl-1,3,4-thiadiazoles in suppressing cancer cell growth, indicating the relevance of thiadiazole derivatives in anticancer research (Kumar et al., 2010).

Molecular Design for Medicinal Chemistry

The molecular design involving thiadiazole and benzamide components is significant in medicinal chemistry, where such compounds are explored for various biological activities. Saeed et al. (2015) reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides with potential biological applications, highlighting the importance of structural design in developing new therapeutic agents (Saeed et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-11-6-12(2)10-16(9-11)18(24)21-20-23-22-19(25-20)17-14(4)7-13(3)8-15(17)5/h6-10H,1-5H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCRXVISYQPDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2930659.png)

![2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2930664.png)

![[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B2930675.png)

![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)

![Cyclopropyl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2930682.png)